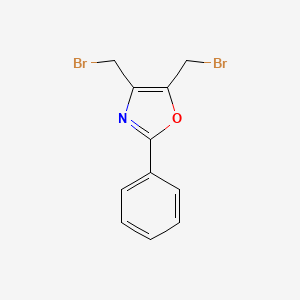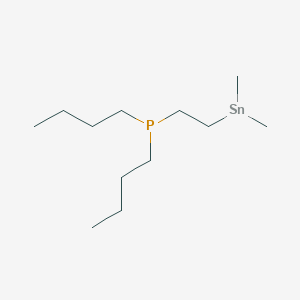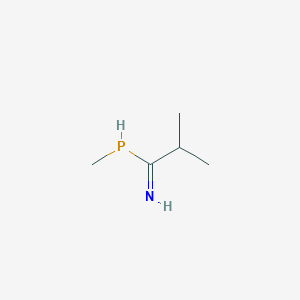
2-Methyl-1-(methylphosphanyl)propan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(methylphosphanyl)propan-1-imine is an organic compound that features a unique combination of a phosphanyl group and an imine group attached to a methylated propan structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(methylphosphanyl)propan-1-imine typically involves the reaction of a suitable phosphine precursor with an imine precursor under controlled conditions. One common method involves the use of methylphosphine and an appropriate aldehyde or ketone to form the imine linkage. The reaction is usually carried out in the presence of a base to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(methylphosphanyl)propan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phosphanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Methyl-1-(methylphosphanyl)propan-1-imine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and facilitate various catalytic processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism by which 2-Methyl-1-(methylphosphanyl)propan-1-imine exerts its effects involves its ability to coordinate with metal centers and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1-(methylphosphanyl)ethan-1-imine
- 2-Methyl-1-(diphenylphosphanyl)propan-1-imine
- 1-(Methylphosphanyl)propan-1-imine
Uniqueness
2-Methyl-1-(methylphosphanyl)propan-1-imine is unique due to its specific combination of a phosphanyl group and an imine group on a methylated propan backbone. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
89996-86-1 |
|---|---|
Fórmula molecular |
C5H12NP |
Peso molecular |
117.13 g/mol |
Nombre IUPAC |
2-methyl-1-methylphosphanylpropan-1-imine |
InChI |
InChI=1S/C5H12NP/c1-4(2)5(6)7-3/h4,6-7H,1-3H3 |
Clave InChI |
RKQUXQSRGXBCQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=N)PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


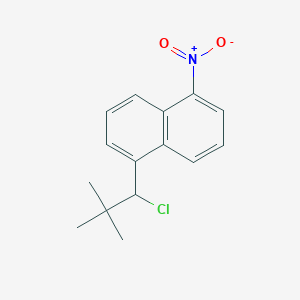
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
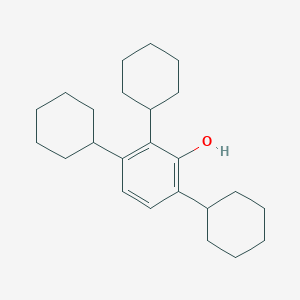
![N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14381189.png)
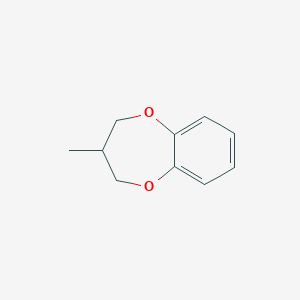
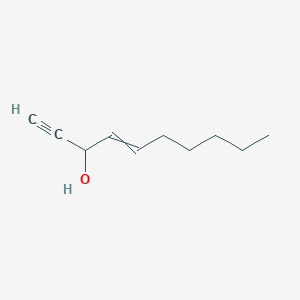
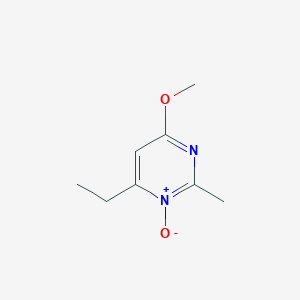
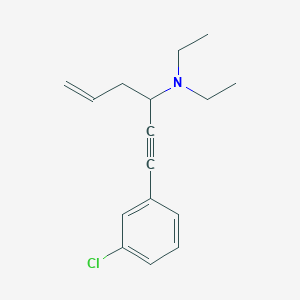
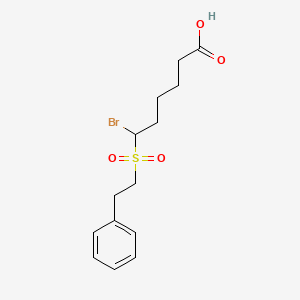
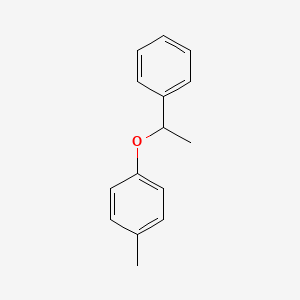
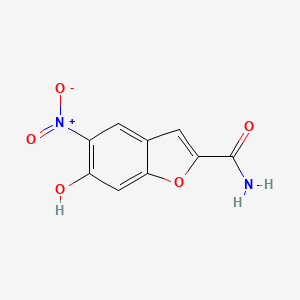
![1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381227.png)
